molecular formula C17H19N3O5S B11054044 N-(4-ethoxy-3-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(4-ethoxy-3-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11054044
M. Wt: 377.4 g/mol
InChI Key: BNJSAFXDLOHWOB-UHFFFAOYSA-N
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Description

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the sulfonamide group and the ethoxy-methoxyphenyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-methoxybenzaldehyde: Shares the ethoxy-methoxyphenyl moiety but lacks the benzodiazole and sulfonamide groups.

    4-Methoxyphenethylamine: Contains a methoxyphenyl group but differs significantly in structure and properties.

Uniqueness

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C17H19N3O5S/c1-3-25-15-7-4-11(8-16(15)24-2)10-18-26(22,23)12-5-6-13-14(9-12)20-17(21)19-13/h4-9,18H,3,10H2,1-2H3,(H2,19,20,21)

InChI Key

BNJSAFXDLOHWOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)OC

Origin of Product

United States

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